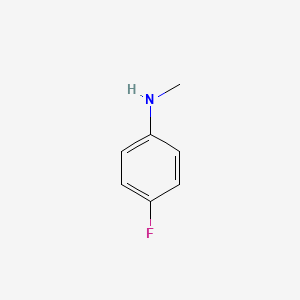

4-Fluoro-N-methylaniline

Description

Significance of Fluorinated Anilines in Chemical Sciences

The introduction of fluorine into organic molecules, particularly aromatic systems like aniline (B41778), has profound effects on their chemical and physical properties. researchgate.net This has made fluorinated anilines a crucial class of compounds in medicinal chemistry, materials science, and agrochemistry. numberanalytics.comsolubilityofthings.com

The substitution of a hydrogen atom with a fluorine atom on an aromatic ring brings about significant changes. numberanalytics.com Fluorine is the most electronegative element, and its presence can alter a molecule's lipophilicity, metabolic stability, and bioavailability. numberanalytics.comnih.gov This is a key reason for the widespread use of fluorinated compounds in drug development. numberanalytics.comnih.gov The strong carbon-fluorine bond enhances thermal stability and chemical resistance in materials like fluoropolymers. numberanalytics.comacs.org

N-methylation, the addition of a methyl group to the nitrogen atom of an aniline, is a pivotal process in organic synthesis. researchgate.net This modification is frequently employed in the creation of bioactive compounds and pharmaceuticals. researchgate.net The N-methyl group can influence a molecule's basicity and steric hindrance around the nitrogen atom. vulcanchem.com

Recent research has focused on developing efficient and sustainable methods for the N-methylation of anilines, utilizing various catalysts and green chemistry principles. researchgate.netfigshare.com For instance, studies have explored the use of methanol (B129727) as a C1 source in ruthenium-catalyzed N-methylation reactions. nih.gov

Role of Fluorine Substitution in Aromatic Systems

Historical Context of 4-Fluoro-N-methylaniline Research

The study of fluorinated anilines dates back to the early 20th century with the initial synthesis of fluorinated aromatic compounds. numberanalytics.com The development of methods like the Schiemann reaction, which involves the decomposition of diazonium salts, was a significant breakthrough in accessing fluoroaromatic compounds.

While specific early research on this compound is not extensively documented in readily available literature, its synthesis and investigation are part of the broader advancement in organofluorine chemistry. A 2019 study describes the synthesis of this compound from 1-fluoro-4-nitrosobenzene (B3262125) and methylboronic acid. acs.org Patents from the late 20th century also describe the preparation and use of various fluorinated aniline derivatives, highlighting the long-standing interest in this class of compounds for various applications. google.comgoogle.com

Current Research Landscape and Future Directions for this compound

Current research on this compound is vibrant and multifaceted. A primary area of investigation is its role as a model compound to understand the biotransformation of secondary aromatic amines. fishersci.dksigmaaldrich.comsigmaaldrich.com Studies have explored its metabolism by enzymes like cytochromes P-450 and flavin-containing monooxygenase (FMO), which can lead to N-demethylation, hydroxylation, and defluorination. chemsrc.com

The compound is also a key intermediate in the synthesis of more complex molecules. For example, it has been used in the synthesis of novel CXCR4 inhibitors, which have potential therapeutic applications. nih.gov Furthermore, the unique properties of fluorinated anilines continue to be exploited in the development of new materials. Research has shown that incorporating fluorinated aniline units into hole-transporting materials can improve the efficiency and stability of perovskite solar cells and light-emitting diodes. mdpi.com

Future research is likely to continue exploring the synthesis of novel derivatives of this compound with tailored properties for specific applications in medicine and materials science. Further elucidation of its metabolic pathways will also be crucial for understanding the biological activity of related compounds.

Structure

3D Structure

Propriétés

IUPAC Name |

4-fluoro-N-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FN/c1-9-7-4-2-6(8)3-5-7/h2-5,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLWRKVBQUANIGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC=C(C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3022033 | |

| Record name | 4-Fluoro-N-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

459-59-6 | |

| Record name | 4-Fluoro-N-methylaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=459-59-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluoro-N-methylaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000459596 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Fluoro-N-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-fluoro-N-methylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.632 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-FLUORO-N-METHYLANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/88F75YIS0F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 4 Fluoro N Methylaniline

Direct N-Methylation Approaches for 4-Fluoroaniline (B128567)

Direct N-methylation of 4-fluoroaniline is a primary strategy for synthesizing 4-Fluoro-N-methylaniline. This involves introducing a methyl group onto the nitrogen atom of the aniline (B41778) starting material through several distinct chemical methods.

Catalytic N-Methylation with Methanol (B129727) as Methylating Reagent

The use of methanol as a C1 source for N-methylation is an atom-economical and environmentally conscious approach. This transformation is typically facilitated by a catalyst in a "borrowing hydrogen" reaction, where the amine is temporarily dehydrogenated, reacts with the C1 source, and is then re-hydrogenated.

Heterogeneous catalysts are crucial for the selective mono-N-methylation of anilines with methanol. rsc.org Research has demonstrated the efficacy of a non-noble metal catalyst, specifically a nickel-based catalyst (Ni/ZnAlOx), for this purpose. rsc.org In a typical reaction, this heterogeneous system effectively catalyzes the methylation of 4-fluoroaniline to produce this compound. rsc.org The use of such catalysts is advantageous as they can often be separated from the reaction mixture by simple filtration and potentially recycled. rsc.org

The success of the catalytic N-methylation of 4-fluoroaniline with methanol is highly dependent on the reaction conditions. Key parameters that are optimized include temperature, pressure, and the presence of a base. For the Ni/ZnAlOx catalyst system, the reaction is typically performed in an autoclave under nitrogen pressure. rsc.org The presence of a base, such as sodium hydroxide (B78521) (NaOH), has been shown to be beneficial for achieving high yields. rsc.org

A study on the N-methylation of various anilines provided specific conditions for the synthesis of this compound, as detailed in the table below. rsc.org

Table 1: Reaction Conditions for Catalytic N-Methylation of 4-Fluoroaniline

| Parameter | Value/Condition | Source |

|---|---|---|

| Catalyst | Ni/ZnAlOx-600 | rsc.org |

| Starting Material | 4-Fluoroaniline | rsc.org |

| Methylating Reagent | Methanol | rsc.org |

| Temperature | 160 °C | rsc.org |

| Pressure | 10 bar N₂ | rsc.org |

| Base | NaOH (0.25 equiv.) | rsc.org |

| Reaction Time | 24 h | rsc.org |

| Yield | 93% | rsc.org |

Heterogeneous Catalysis (e.g., Ni-based catalysts)

N-Methylation using Paraformaldehyde and Sodium Borohydride (B1222165)

A well-established method for the N-methylation of anilines is reductive amination using an aldehyde and a reducing agent. For methylation, formaldehyde (B43269) (often in its polymeric form, paraformaldehyde) is used as the C1 source, and sodium borohydride (NaBH₄) serves as a mild and effective reductant. google.comresearchgate.net

The process involves the initial reaction of 4-fluoroaniline with paraformaldehyde in a solvent like methanol to form an intermediate imine or hemiaminal. google.com This intermediate is not isolated but is reduced in situ by sodium borohydride to yield the final product, this compound. google.com The reaction is typically conducted in the presence of a base, such as potassium hydroxide or sodium hydroxide. google.com A patent describing the synthesis of halogenated N-methylanilines outlines this procedure, which involves refluxing the reactants. google.com

Table 2: Synthesis of 2-Fluoro-N-methylaniline via Reductive Amination (Illustrative Example)

| Step | Reagents & Conditions | Purpose | Source |

|---|---|---|---|

| 1 | 2-Fluoroaniline, Paraformaldehyde, Potassium Hydroxide, Methanol | Formation of intermediate | google.com |

| Reflux at 85 °C | |||

| 2 | Cool to 0 °C, add Sodium Borohydride (NaBH₄) | Reduction of intermediate | google.com |

| Reflux at 85 °C for 1 hour |

| Result | 2-Fluoro-N-methylaniline (95% yield) | Product formation | google.com |

Note: This table illustrates the synthesis for the 2-fluoro isomer as detailed in the source, but the methodology is directly applicable to the 4-fluoro isomer.

N-Methylation via Reaction with Dimethyl Carbonate under Alkaline Catalysis

Dimethyl carbonate (DMC) has emerged as a green and non-toxic methylating agent, offering an alternative to traditional reagents like methyl halides or dimethyl sulfate. chemicalbook.comncl.res.in The reaction of 4-fluoroaniline with DMC to produce this compound can be effectively catalyzed by a basic catalyst.

One specific method employs a basic molecular sieve, NaY, as the catalyst. chemicalbook.com In this procedure, 4-fluoroaniline is refluxed with an excess of dimethyl carbonate in the presence of the catalyst. chemicalbook.com The reaction proceeds to completion, and the product can be isolated with high purity and yield after removing the catalyst and solvent. chemicalbook.com This method is notable for producing minimal by-products, such as the double-methylated N,N-dimethylaniline. chemicalbook.com

Table 3: Synthesis of 2-Fluoro-N-methylaniline with Dimethyl Carbonate (Illustrative Example)

| Parameter | Reagent/Condition | Source |

|---|---|---|

| Starting Material | o-Fluoroaniline | chemicalbook.com |

| Methylating Reagent | Dimethyl Carbonate (DMC) | chemicalbook.com |

| Catalyst | Basic Molecular Sieve NaY | chemicalbook.com |

| Reaction | Reflux for 11-12 hours | chemicalbook.com |

| Yield | 99.4% | chemicalbook.com |

| By-product | N,N-dimethyl o-fluoroaniline (0.29%) | chemicalbook.com |

Note: This table details the synthesis for the 2-fluoro isomer as described in the source; the method is applicable to the 4-fluoro isomer.

Synthesis from Nitroso Compounds via Methylboronic Acid and Triethylphosphite

An alternative, transition-metal-free approach allows for the selective synthesis of mono-N-methyl aromatic amines from aromatic nitroso compounds. researchgate.netacs.orgacs.org This method utilizes methylboronic acid as the methyl group source and is promoted by triethylphosphite. acs.orgacs.orgnih.gov

To synthesize this compound via this route, one would start with 1-fluoro-4-nitrosobenzene (B3262125). The reaction proceeds efficiently without the need for bases or external reductants, offering an environmentally benign pathway. acs.orgacs.org The process is highly selective for mono-methylation, avoiding the common issue of overmethylation to form tertiary amines. researchgate.netacs.org The reaction is generally carried out in a solvent like toluene, where the nitroso compound reacts with methylboronic acid in the presence of triethylphosphite, which acts as an oxygen scavenger. acs.orgresearchgate.net This methodology has been shown to be effective for a wide variety of substituted nitrosoarenes, producing the corresponding N-methylarylamines in good yields. researchgate.netacs.org

Table 4: General Conditions for N-Methylation of Nitrosoarenes

| Reagent/Parameter | Description | Source |

|---|---|---|

| Substrate | Aromatic Nitroso Compound (e.g., 1-fluoro-4-nitrosobenzene) | acs.orgacs.org |

| Methyl Source | Methylboronic Acid | acs.orgacs.org |

| Promoter | Triethylphosphite (P(OEt)₃) | acs.orgacs.org |

| Conditions | Transition-metal-free, no base or reductant required | acs.orgacs.org |

| Outcome | Selective mono-N-methylation | researchgate.netacs.org |

Derivatization from Related Halogenated Amines

The synthesis of this compound can be effectively achieved through the derivatization of precursor molecules, particularly other halogenated anilines or related compounds. These methods primarily involve the formation of the N-methyl group on a pre-existing fluorinated aniline core or the construction of the amine function itself through cross-coupling reactions on a dihalogenated benzene (B151609) ring.

One prominent strategy is the direct N-methylation of 4-fluoroaniline. This transformation can be accomplished using various methylating agents. A method utilizing paraformaldehyde and sodium borohydride in the presence of a base like potassium hydroxide has been reported. google.com In a typical procedure, 4-fluoroaniline is reacted with paraformaldehyde in methanol, followed by reduction with sodium borohydride to yield this compound. google.com This approach is advantageous due to the use of inexpensive and stable reagents. google.com

Another significant approach involves transition-metal-catalyzed cross-coupling reactions, which are fundamental for forming C–N bonds. researchgate.net The Buchwald-Hartwig amination and the Ullmann condensation are two of the most important methods in this category. researchgate.netwikipedia.org

The Buchwald-Hartwig amination utilizes a palladium catalyst with specialized phosphine (B1218219) ligands to couple an aryl halide or pseudohalide with an amine. researchgate.netacs.org For the synthesis of this compound, this would typically involve the reaction of a 4-fluoro-substituted aryl halide (e.g., 1-bromo-4-fluorobenzene (B142099) or 1-chloro-4-fluorobenzene) with methylamine (B109427). The reaction's success often depends on the choice of catalyst, ligand, base, and solvent. acs.orgrsc.org The development of highly active catalysts has enabled the coupling of even less reactive aryl chlorides with primary amines like methylamine, which can be challenging due to its tendency to undergo diarylation. nih.govacs.org

The Ullmann condensation, a copper-catalyzed alternative, can also be employed for the N-arylation of amines. wikipedia.orgorganic-chemistry.org Traditional Ullmann reactions often required harsh conditions, such as high temperatures. wikipedia.org However, modern advancements with more soluble copper catalysts and various ligands have improved the reaction's scope and mildness. wikipedia.orgmdpi.com This method can be applied to couple a 4-fluoroaryl halide with methylamine or its surrogate. wikipedia.orgnih.gov The reactivity of the aryl halide follows the typical trend, with aryl iodides being more reactive than bromides, and chlorides being the least reactive. wikipedia.org

Research has also explored the selective mono-N-methylation of anilines using methanol as the methylating agent over heterogeneous catalysts. For instance, a Ni/ZnAlOx catalyst has been shown to effectively convert 4-fluoroaniline to this compound. rsc.org

The table below summarizes findings from various synthetic approaches to N-methylated anilines through derivatization.

Table 1: Synthetic Methods for N-Methylated Anilines via Derivatization

| Starting Material | Reagents & Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 4-Fluoroaniline | Paraformaldehyde, KOH, NaBH₄, Methanol, 85°C | This compound | High | google.com |

| 4-Fluoroaniline | Methanol, Ni/ZnAlOx catalyst, 160°C, 24h, NaOH | This compound | 93% | rsc.org |

| 4-Bromotoluene | Morpholine, Pd(I) dimer precatalyst, NaOtBu, Dioxane, 100°C, 3h | 4-Methyl-N-morpholinoaniline | Optimized | rsc.org |

| p-Tolylfluorosulfonate | Benzylamine, CpPd(cinnamyl), tBuBrettPhos | N-Benzyl-4-methylaniline | 73% | acs.org |

| 2-Bromodibenzothiophene | N-methylaniline, Cu₂O, NMP, 110°C, 24h | N-(Dibenzo[b,d]thiophen-2-yl)-N-methylaniline | 63-65% | nih.gov |

These derivatization methodologies, particularly the N-methylation of 4-fluoroaniline and palladium- or copper-catalyzed aminations of 4-fluoroaryl halides, represent the core strategies for synthesizing this compound from related halogenated precursors.

Chemical Reactivity and Reaction Mechanisms of 4 Fluoro N Methylaniline

Nucleophilic Substitution Reactions

4-Fluoro-N-methylaniline can participate in nucleophilic substitution reactions. The fluorine atom on the aromatic ring can be displaced by strong nucleophiles under specific reaction conditions. This reactivity is a characteristic of activated aryl halides, where the ring is substituted with electron-withdrawing groups or in specific cases, can be facilitated by the nature of the nucleophile and reaction conditions. For example, in the related compound 5-bromo-4-fluoro-2-methylaniline, the fluoride (B91410) group is susceptible to nucleophilic aromatic substitution. ossila.com

Oxidation Pathways of this compound

The oxidation of this compound is a significant aspect of its chemical and metabolic profile, involving key enzyme systems that lead to various products. nih.gov Both the Flavin-Containing Monooxygenase (FMO) and the Cytochrome P450 (CYP) systems play crucial roles in its biotransformation. nih.govannualreviews.org These enzymatic reactions can lead to N-demethylation, N-hydroxylation, and hydroxylation of the aromatic ring, sometimes accompanied by defluorination. nih.gov

The flavin-containing monooxygenase 1 (FMO1) enzyme is a key catalyst in the oxidation of this compound. acs.orgacs.orgsigmaaldrich.com FMO1 is known to oxygenate soft nucleophilic heteroatom centers in a variety of xenobiotics. nih.gov In the case of this compound, FMO1 mediates a carbon oxidation reaction that is coupled with the elimination of the fluorine atom. acs.orgacs.org

A primary outcome of the FMO1-mediated oxidation of this compound is the formation of 4-N-methylaminophenol. acs.orgacs.orgresearchgate.net This metabolic step involves a carbon oxidation process that results in defluorination, a reaction that has been a subject of detailed investigation. nih.govacs.org The contribution of FMO to the formation of this defluorinated, ring-hydroxylated product is estimated to be significantly higher than that of the cytochrome P450 system. annualreviews.org

Research into the mechanism of FMO1-mediated oxidation suggests a specific reaction pathway. acs.orgacs.org It is proposed that the reaction proceeds through the formation of a labile 1-fluoro-4-(methylimino)cyclohexa-2,5-dienol intermediate. acs.orgacs.orgresearchgate.net This unstable intermediate subsequently collapses, leading to the formation of an electrophilic quinoneimine intermediate. acs.orgacs.org The existence of this reactive quinoneimine is supported by experimental evidence, including the identification of N-acetylcysteine adducts through liquid chromatography-mass spectrometry (LC-MS/MS) and nuclear magnetic resonance (NMR) spectroscopy. acs.orgacs.org

The Cytochrome P450 (CYP) enzyme system also plays a crucial role in the metabolism of this compound. nih.govannualreviews.org These enzymes are responsible for major phase I biotransformation reactions of the compound. nih.gov Specifically, the CYP system catalyzes N-demethylation, which results in the formation of 4-fluoroaniline (B128567). nih.govannualreviews.org This primary metabolite can then undergo further aromatic ring hydroxylation, also catalyzed by CYP enzymes. nih.gov Both FMO and the CYP system contribute to the formation of the defluorinated metabolite, 4-hydroxy-N-methylaniline. nih.gov

N-demethylation

Metabolic Defluorination Processes

A notable aspect of the metabolism of this compound is the cleavage of the carbon-fluorine bond, a process known as defluorination. This process can account for a significant portion of the recovered metabolites. annualreviews.org While the carbon-fluorine bond is the strongest single bond in organic chemistry, enzymatic reactions can facilitate its cleavage. wikipedia.org

Metabolic defluorination is catalyzed by cytochrome P450 enzymes. annualreviews.org This process leads to the formation of the stable fluoride ion. annualreviews.org The flavin-containing monooxygenase (FMO) system, specifically FMO1, also plays a crucial role. annualreviews.orgnih.gov In fact, the contribution of FMO to the formation of defluorinated and ring-hydroxylated products is estimated to be three to ten times higher than that of cytochrome P450s. annualreviews.org The fluorinase enzyme is the only known enzyme to catalyze the formation of a carbon-fluorine bond, highlighting the unique nature of defluorination reactions. wikipedia.org

It has been suggested that defluorination of this compound could result from N-oxidation rather than direct metabolic ring hydroxylation. annualreviews.org Flavin-containing monooxygenase 1 (FMO1) catalyzes a carbon oxidation reaction coupled with defluorination, leading to the formation of 4-N-methylaminophenol. nih.govacs.org This process is proposed to proceed through a labile 1-fluoro-4-(methylimino)cyclohexa-2,5-dienol intermediate, which then forms an electrophilic quinoneimine intermediate. nih.govacs.org The formation of this quinoneimine intermediate is supported by the identification of N-acetylcysteine adducts. nih.govacs.org

Enzymatic Pathways Leading to Fluoride Ion Release

Coupling Reactions Involving this compound

Beyond its metabolic reactions, this compound and its derivatives are valuable in synthetic organic chemistry, particularly in coupling reactions.

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. libretexts.org In a relevant example, 4-chloro-3-fluoro-N-methylaniline can participate in Suzuki-Miyaura coupling reactions with aryl boronic acids. These reactions are typically catalyzed by a palladium complex, such as Pd(PPh₃)₄, in a solvent mixture like THF/H₂O. However, the yields for such reactions with halogenated anilines may be lower compared to their non-halogenated counterparts.

Interactive Data Tables

Metabolic Pathways of this compound

| Metabolic Process | Primary Enzyme System | Key Finding | Citation |

| N-demethylation | Cytochrome P450 | Removal of the methyl group from the nitrogen atom. | annualreviews.org |

| Aromatic Ring Hydroxylation | Cytochrome P450 | Hydroxylation of the aromatic ring, with regioselectivity influenced by fluorine substitution. | annualreviews.orgwur.nl |

| Metabolic Defluorination | Cytochrome P450, Flavin-containing Monooxygenase (FMO) | Cleavage of the C-F bond, leading to fluoride ion release. FMO has a higher contribution than P450. | annualreviews.org |

| N-oxidation in Defluorination | Flavin-containing Monooxygenase 1 (FMO1) | FMO1-catalyzed carbon oxidation coupled with defluorination forms a quinoneimine intermediate. | nih.govacs.org |

Suzuki-Miyaura Coupling of a Halogenated Aniline (B41778) Derivative

| Reactant | Coupling Partner | Catalyst | Conditions | Observation | Citation |

| 4-chloro-3-fluoro-N-methylaniline | Aryl boronic acids | Pd(PPh₃)₄ (5 mol%) | THF/H₂O (3:1) at 80°C | Lower yields (40–50%) compared to non-halogenated analogs. |

Hydrogenation Reactions

The catalytic hydrogenation of this compound can be directed at the aromatic ring, leading to the formation of saturated cyclic amines. This transformation is a key process in synthetic organic chemistry for producing valuable alicyclic compounds from readily available aromatic precursors. The reaction's outcome, including selectivity and yield, is highly dependent on the catalyst, solvent, temperature, and hydrogen pressure.

Hydrogenation of the benzene (B151609) ring in aniline and its derivatives is a well-established, though sometimes challenging, transformation. rsc.orgpku.edu.cn The reaction typically requires the use of transition metal catalysts, such as rhodium, palladium, or platinum, often supported on materials like carbon. pku.edu.cn These catalysts facilitate the addition of hydrogen atoms across the double bonds of the aromatic ring. For N-alkyl anilines, hydrogenation can proceed under 1 atm of H₂ at room temperature using catalysts like palladium on carbon (Pd/C). pku.edu.cn

In the specific case of this compound, complete hydrogenation of the aromatic ring would yield 4-fluoro-N-methylcyclohexylamine. However, a potential side reaction is hydrodefluorination, where the carbon-fluorine bond is cleaved, leading to the formation of N-methylcyclohexylamine. pku.edu.cn The choice of catalyst and reaction conditions is crucial to steer the reaction towards the desired fluorinated product. For instance, certain ruthenium-based catalysts have been noted for their ability to hydrogenate amides without affecting aromatic rings in the substrates. rsc.org Conversely, combined catalyst systems, such as [Rh(nbd)Cl]₂ and Pd/C, have been shown to be effective for the hydrogenation of arenes under mild conditions, though fluorine-substituted arenes can undergo hydrodefluorination. pku.edu.cn

While specific research focusing exclusively on the hydrogenation of this compound is not extensively documented in publicly available literature, the general principles of aniline hydrogenation provide a strong basis for predicting its reactivity. The table below summarizes representative conditions for the hydrogenation of aniline derivatives, which can be considered analogous for this compound.

Table 1: Representative Conditions for Catalytic Hydrogenation of Aniline Derivatives

| Catalyst System | Substrate Type | Pressure (H₂) | Temperature | Solvent | Product(s) | Citation |

| [Rh(nbd)Cl]₂ / Pd/C | General Arenes | 1 atm | Room Temp. | Isopropanol | Saturated Carbocycles | pku.edu.cn |

| Ru/triphos | Diesters in presence of Anilines | 10 bar | 220 °C | Dioxane | N-phenyl heterocycles | rsc.org |

| Pd-In₂O₃ | Benzanilides | 60 bar | 160 °C | Toluene | Aniline and Benzyl Alcohol |

The reaction mechanism for arene hydrogenation on metal surfaces generally involves the adsorption of the aromatic ring onto the catalyst surface, followed by the sequential addition of hydrogen atoms. For non-noble metals, the reaction mechanism may proceed through different intermediates compared to noble metals like palladium. The electronic properties of substituents on the aniline ring, such as the electron-withdrawing fluorine atom and the electron-donating N-methyl group, can influence the rate and selectivity of the hydrogenation process.

Furthermore, related compounds such as 4-fluoro-2-nitro-N-methylaniline undergo catalytic hydrogenation to reduce the nitro group, yielding 4-fluoro-2-amino-N-methylaniline, while leaving the aromatic ring intact. This highlights the chemoselectivity that can be achieved by tuning the reaction conditions and catalyst choice.

Spectroscopic Characterization and Structural Analysis of 4 Fluoro N Methylaniline

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool for elucidating the molecular structure of 4-Fluoro-N-methylaniline. By analyzing the spectra from different nuclei (¹H, ¹³C, and ¹⁹F), detailed information about the chemical environment of each atom can be obtained.

Proton Nuclear Magnetic Resonance (¹H NMR) Data and Analysis

The ¹H NMR spectrum of this compound provides information on the arrangement of hydrogen atoms within the molecule. In a deuterated chloroform (B151607) (CDCl₃) solvent, the aromatic protons appear as a multiplet in the range of δ 6.87–7.01 ppm. rsc.org Another signal, a doublet of doublet of doublets, is observed at δ 6.56 ppm, also corresponding to two aromatic protons. rsc.org The methyl group (CH₃) attached to the nitrogen atom presents as a singlet at approximately δ 2.81 ppm. rsc.org A broad singlet corresponding to the N-H proton is also observed. rsc.org

Table 1: ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Reference |

|---|---|---|---|---|

| 6.87-7.01 | m | 2H | Ar-H | rsc.org |

| 6.56 | ddd | 2H | Ar-H | rsc.org |

| 3.40 | dd | 1H | N-H | rsc.org |

| 2.81 | s | 3H | N-CH₃ | rsc.org |

Data recorded in CDCl₃

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Data and Analysis

The ¹³C NMR spectrum complements the ¹H NMR data by providing insights into the carbon framework of the molecule. The carbon atom attached to the fluorine (C-F) shows a characteristic signal at approximately δ 156.93 ppm (singlet) and δ 154.60 ppm (singlet). rsc.org The carbon atom bonded to the nitrogen atom (C-N) resonates at around δ 145.73 ppm. rsc.org The aromatic carbons show signals in the region of δ 113.11 ppm to δ 115.66 ppm. rsc.org The methyl carbon (N-CH₃) gives a signal at approximately δ 31.25 ppm. rsc.org

Table 2: ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment | Reference |

|---|---|---|

| 156.93 (d, J=235.3 Hz) | C-F | rsc.org |

| 145.73 | C-N | rsc.org |

| 115.66 (d, J=22.2 Hz) | Ar-C | rsc.org |

| 113.11 (d, J=7.4 Hz) | Ar-C | rsc.org |

| 31.25 | N-CH₃ | rsc.org |

Data recorded in CDCl₃

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Metabolic Studies

¹⁹F NMR is a valuable technique for studying fluorinated compounds in biological systems due to the absence of a natural fluorine background signal in tissues. nih.gov This allows for the direct and noninvasive observation of the metabolism of fluorinated drugs. nih.gov For fluorine-substituted aniline (B41778) derivatives, the ¹⁹F chemical shift is pH-dependent, making them useful as ¹⁹F NMR pH indicators. nih.gov These compounds exhibit sensitivities ranging from 2 to 7 ppm/pH unit near the aniline's pKa. nih.gov In metabolic studies, ¹⁹F NMR can be used to track the uptake and degradation of fluorinated compounds. For instance, studies on the herbicide isoxaflutole (B1672639) have utilized ¹⁹F NMR to detect the parent compound and its metabolites in plant extracts at concentrations as low as 1 μM. researchgate.net

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides information about the functional groups and vibrational modes of a molecule.

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound shows characteristic absorption bands corresponding to its functional groups. The N-H stretching vibration is typically observed in the range of 3300–3500 cm⁻¹. The C-F stretching vibration appears in the region of 1090–1150 cm⁻¹. Aromatic C-H stretching vibrations are found above 3000 cm⁻¹, while the aromatic C=C stretching vibrations give rise to bands in the 1600-1400 cm⁻¹ region. The C-N stretching vibration can also be identified in the spectrum. Computational studies, such as those using Density Functional Theory (DFT), are often employed to aid in the assignment of the observed vibrational frequencies. tsijournals.comnih.gov

Table 3: Selected FTIR Vibrational Frequencies for this compound and Related Compounds

| Vibrational Mode | Frequency Range (cm⁻¹) | Reference |

|---|---|---|

| N-H Stretch | 3300-3500 | |

| Aromatic C-H Stretch | >3000 | tsijournals.com |

| C=C Aromatic Stretch | 1400-1600 | tsijournals.com |

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy provides complementary information to FTIR. The FT-Raman spectra of aniline derivatives have been studied to understand their vibrational modes. tsijournals.comnih.gov Similar to FTIR, the spectra are analyzed to identify characteristic frequencies for the various functional groups and skeletal vibrations of the molecule. Theoretical calculations are also used in conjunction with experimental FT-Raman data to provide a complete assignment of the vibrational modes. tsijournals.comnih.gov The combination of FTIR and FT-Raman allows for a comprehensive understanding of the vibrational properties of this compound. sigmaaldrich.com

Surface-Enhanced Raman Spectroscopy (SERS)

Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive analytical technique that enhances Raman scattering of molecules adsorbed onto rough metal surfaces or nanoparticles. While specific SERS studies focusing exclusively on this compound are not widely documented, the principles of SERS and studies on analogous compounds like other aniline derivatives provide a framework for its potential application. researchgate.netnih.gov

The SERS enhancement effect arises from two primary mechanisms: electromagnetic enhancement and chemical enhancement. Electromagnetic enhancement results from the amplification of the local electromagnetic field near the surface of plasmonic materials (typically gold or silver) upon laser excitation. Chemical enhancement involves charge-transfer complexes between the analyte and the substrate, which increases the molecule's Raman scattering cross-section.

For this compound, SERS could be employed for:

Trace-level Detection: The technique's high sensitivity would allow for the detection of minute quantities of the compound.

Adsorption Studies: SERS can provide information on the orientation of the molecule on the metallic substrate. The relative intensities of the vibrational modes corresponding to the aromatic ring, the C-F bond, and the N-methyl group can indicate which part of the molecule is closest to the surface.

Reaction Monitoring: It can be used to monitor chemical or photochemical reactions involving this compound in real-time. nih.gov For instance, photocatalytic reactions at metal surfaces can be observed by tracking the appearance of new SERS lines from reaction products and the shifting or disappearance of lines from the reactant. nih.gov

In practice, a SERS analysis would involve adsorbing this compound onto a SERS-active substrate, such as silver or gold nanoparticles, and irradiating the sample with a laser. The resulting spectrum would show significantly enhanced vibrational peaks compared to a conventional Raman spectrum, providing a detailed molecular fingerprint.

Vibrational Mode Assignments and Normal Coordinate Analysis

The vibrational spectrum of this compound is complex, with contributions from the phenyl ring, the C-F bond, the N-H bond, and the methyl group. Vibrational assignments are typically made using a combination of experimental data from Fourier-Transform Infrared (FT-IR) and FT-Raman spectroscopy, along with theoretical calculations using methods like Density Functional Theory (DFT). researchgate.netresearchgate.netahievran.edu.tr Normal coordinate analysis (NCA) is then used to assign the calculated vibrational modes to the observed experimental bands based on the potential energy distribution (TED). researchgate.netahievran.edu.tr

The table below presents a theoretical assignment of the principal vibrational modes for this compound based on data from analogous compounds.

Table 1: Theoretical Vibrational Mode Assignments for this compound

| Wavenumber (cm⁻¹) | Assignment | Vibrational Mode Description |

|---|---|---|

| ~3400 | ν(N-H) | N-H stretching |

| ~3050 | ν(C-H) | Aromatic C-H stretching |

| ~2950 | ν(C-H) | Methyl group C-H stretching |

| ~1600 | ν(C=C) | Aromatic ring C=C stretching |

| ~1510 | δ(N-H) | N-H in-plane bending |

| ~1450 | δ(CH₃) | Methyl group asymmetric bending |

| ~1310 | ν(C-N) | C-N stretching |

| ~1220 | ν(C-F) | C-F stretching |

Note: The wavenumbers are approximate and based on theoretical calculations and experimental data from similar aniline derivatives. The symbols ν, δ, and γ represent stretching, in-plane bending, and out-of-plane bending vibrations, respectively.

Mass Spectrometry (MS)

Mass spectrometry is a cornerstone technique for determining the molecular weight and elucidating the structure of compounds by analyzing the mass-to-charge ratio (m/z) of ions and their fragments.

Gas Chromatography-Mass Spectrometry (GC-MS)

In GC-MS, the sample is first vaporized and separated based on its boiling point and interaction with a stationary phase in a gas chromatograph before being introduced into the mass spectrometer. The molecules are then typically ionized by electron impact (EI), causing them to fragment in a reproducible pattern that serves as a molecular fingerprint.

For this compound (molecular weight: 125.14 g/mol ), GC-MS analysis reveals a characteristic fragmentation pattern. The molecular ion peak ([M]⁺) is expected at an m/z of 125. Studies on the synthesis of this compound have identified a prominent ion at m/z 124, corresponding to the loss of one hydrogen atom ([M-1]⁺), which is a common fragmentation for amines. The analysis is typically performed using a capillary column like an HP-5, which is suitable for separating aromatic amines. d-nb.info

Table 2: Key GC-MS Data for this compound

| Parameter | Value/Description |

|---|---|

| Molecular Formula | C₇H₈FN |

| Molecular Weight | 125.14 |

| Ionization Mode | Electron Impact (EI) |

| Molecular Ion Peak [M]⁺ | m/z 125 |

Data compiled from publicly available spectral databases and related studies.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is particularly useful for analyzing compounds that are not easily volatilized. The compound is first separated via high-performance liquid chromatography (HPLC) and then ionized, most commonly using electrospray ionization (ESI), before mass analysis. LC-MS/MS methods provide high sensitivity and specificity, making them suitable for trace analysis in complex matrices. japsonline.comnih.gov

The analysis of aniline derivatives, including N-methylated species, is well-established using LC-MS. d-nb.info For this compound, a reversed-phase HPLC column (e.g., a C18 column) would be used for separation. d-nb.inforesearchgate.net The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with an acid additive such as formic acid to promote protonation and improve ionization efficiency in positive ion mode. d-nb.info

Detection is performed using a mass spectrometer, often in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for enhanced sensitivity and specificity. d-nb.infojapsonline.com In positive ESI mode, this compound would be detected as the protonated molecule [M+H]⁺ at an m/z of 126.1.

Table 3: Typical LC-MS Parameters for Anilines Analysis

| Parameter | Description |

|---|---|

| Chromatography | Reversed-Phase HPLC |

| Column | e.g., Kinetex C18 (100 mm x 2.1 mm, 1.7 µm) |

| Mobile Phase | Gradient of Water and Acetonitrile/Methanol with 0.1% Formic Acid |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |

| Detection | [M+H]⁺ ion, m/z 126.1 |

Parameters are based on established methods for aniline derivatives. d-nb.info

Electronic Spectroscopy: UV-Vis Spectroscopy

Absorption Characteristics

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. For aromatic compounds like this compound, the absorption spectrum is dominated by π → π* transitions within the benzene (B151609) ring.

The spectrum of benzene shows two characteristic absorption bands: a strong E₂ band around 204 nm and a weaker, fine-structured B band around 254 nm. The presence of substituents on the ring alters the position and intensity of these bands.

The -NHCH₃ group is an auxochrome (a color-enhancing group) with a lone pair of electrons on the nitrogen atom. This lone pair conjugates with the π-system of the benzene ring, which typically causes a bathochromic shift (shift to longer wavelengths) and a hyperchromic effect (increase in absorption intensity) of the primary absorption bands.

The fluorine atom at the para position is also an auxochrome, though its effect is less pronounced than the amino group. It can influence the electronic structure through both inductive and resonance effects.

Studies on analogous compounds like 4-fluoro-N,N-dimethylaniline suggest photostability under UV-Vis irradiation, with a large energy gap between the S₁ and S₂ excited states. While specific λmax values for this compound are not detailed in the provided search results, spectrophotometric pH titrations of similar palladium(II) complexes containing a 4-fluoro-N-((pyridin-2-yl)methyl)aniline ligand have been monitored by UV-Vis spectroscopy, indicating that the compound possesses chromophores suitable for such analysis. researchgate.net Based on the substituent effects, the primary absorption band for this compound is expected to be significantly shifted to a wavelength longer than that of benzene (254 nm).

Fluorescence Behavior (with reference to 4-fluoro-N,N-dimethylaniline studies)

While detailed research on the specific fluorescence behavior of this compound is not extensively available in the public domain, significant insights can be drawn from studies on the closely related compound, 4-fluoro-N,N-dimethylaniline (FDMA). Research on FDMA has been a subject of scientific discussion, particularly concerning its excited-state dynamics.

Studies have shown that FDMA in solution exhibits a single fluorescence band. This emission is attributed to a locally excited (LE) state, regardless of the solvent's polarity, the temperature, or the excitation wavelength used. nih.govsigmaaldrich.com The excited state dipole moment for FDMA has been determined to be relatively small, which supports the characterization of the emission as originating from an LE state rather than a charge-transfer state. nih.gov Furthermore, the fluorescence decay of FDMA is described by a single exponential function in both nonpolar and strongly polar solvents, which is another indicator of a single emissive state. nih.gov

| Compound | Solvent | Fluorescence Decay Time (ns) |

| 4-fluoro-N,N-dimethylaniline | n-hexane | 2.04 nih.gov |

| 4-fluoro-N,N-dimethylaniline | Acetonitrile | 5.73 nih.gov |

This table presents the fluorescence decay times for 4-fluoro-N,N-dimethylaniline in different solvents.

The deactivation of photoexcited states in molecules like anilines can occur through various pathways, including fluorescence, intersystem crossing to a triplet state, and internal conversion back to the ground state. For FDMA, high-level quantum chemical calculations have been employed to understand these pathways. scbt.com

The initial photoexcitation populates a bright S₂ (ππ*) state. From this state, the molecule is believed to undergo rapid internal conversion to the S₁ state. The S₁ state is described as having a linear, nearly planar geometry, and it is from this state that fluorescence emission occurs. This relaxation pathway from the S₂ to the S₁ state is a critical step in the deactivation process, ultimately leading to the observed fluorescence. In the absence of other competing non-radiative pathways, the fluorescence quantum yield would be high. However, other deactivation processes, such as intersystem crossing, can compete with fluorescence, reducing its efficiency.

The concept of Twisted Intramolecular Charge Transfer (TICT) has been a significant topic in the study of the photophysics of donor-acceptor molecules. In a TICT state, a portion of the molecule twists perpendicularly relative to the remainder upon excitation, leading to a highly polar, charge-separated state that can give rise to a second, red-shifted fluorescence band, particularly in polar solvents.

In the case of FDMA, there have been conflicting reports. However, several studies have concluded that FDMA does not exhibit dual fluorescence and, therefore, does not form a stable TICT state. nih.govsigmaaldrich.com The observation of only a single fluorescence band from a locally excited state across various conditions supports the absence of an ICT event. nih.govsigmaaldrich.com

Computational studies have been instrumental in clarifying this issue. While some computational methods, like time-dependent density functional theory (TDDFT) with the B3LYP functional, initially predicted the existence of a planar TICT state, further investigations using higher-level quantum chemical methods (such as CC2, ADC(2), and ADC(3)) and different functionals have shown that this predicted TICT state is likely an artifact of the computational method used. These more advanced calculations indicate that the S₁ state minimum is nearly planar, and there is no evidence for a stable, twisted intramolecular charge transfer state. The large energy gap between the two lowest singlet excited states in FDMA further disfavors the formation of a TICT state. nih.gov

Computational Chemistry and Theoretical Studies of 4 Fluoro N Methylaniline

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost. It is widely used to predict the properties of molecules like 4-Fluoro-N-methylaniline by modeling the electron density. DFT calculations for substituted anilines typically employ hybrid functionals, such as B3LYP, combined with basis sets like 6-311G(d,p) or 6-311++G(d,p) to provide a robust theoretical framework. tci-thaijo.orgahievran.edu.tr

Molecular Geometry Optimization

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. This process calculates the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy on the potential energy surface.

For substituted anilines, DFT calculations can accurately predict these parameters. For instance, a DFT study on the related compound 4-fluoro-N,N-dimethylaniline using the B3LYP/6-311G(d,p) method provided optimized geometric parameters that showed excellent agreement with experimental results. tci-thaijo.org Similar calculations for 3-fluoro-N-methylaniline have been performed to understand its molecular structure in the ground state (S₀) and cationic state (D₀). acs.org Although a specific data table for this compound is not available in the cited literature, the optimization process would similarly yield precise bond lengths and angles, accounting for the electronic effects of the fluorine and N-methyl groups on the aniline (B41778) ring structure.

Vibrational Frequencies and Spectral Simulations

DFT calculations are highly effective in predicting the vibrational frequencies of molecules, which correspond to the absorption peaks observed in infrared (IR) and Raman spectra. Following geometry optimization, a frequency calculation is performed to confirm the structure is a true energy minimum (i.e., no imaginary frequencies) and to generate a theoretical vibrational spectrum.

Studies on analogous molecules demonstrate this application. For 4-chloro-N-methylaniline, DFT calculations at the B3LYP/6-311++G(d,p) level were used to compute vibrational frequencies, which were then scaled to achieve strong agreement with experimental FT-IR and FT-Raman spectra. ahievran.edu.tr A detailed vibrational analysis of cis- and trans-3-fluoro-N-methylaniline revealed that upon ionization, the N-H stretching frequency is red-shifted (lowered), while the aromatic and methyl C-H stretches are blue-shifted (raised). acs.org This is explained by a balance of hyperconjugative interactions and rehybridization effects. acs.org These computational approaches allow for the precise assignment of spectral bands to specific molecular motions.

Electronic Structure Analysis (HOMO-LUMO, Molecular Orbitals)

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. chemrxiv.orgsemanticscholar.org

A smaller energy gap suggests the molecule is more easily excitable and more chemically reactive. chemrxiv.org Computational studies on related aniline derivatives provide insight into these properties. DFT calculations show how substituents alter the HOMO-LUMO gap. For example, the introduction of nitro and fluorine groups can significantly reduce the gap, thereby increasing reactivity.

Below is a table of HOMO-LUMO data calculated for closely related aniline derivatives, illustrating the typical values obtained through DFT methods.

| Compound | Method | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|---|

| 4-Fluoro-N,N-dimethylaniline | DFT/B3LYP/6-311G(d,p) | - | - | 4.9546 | tci-thaijo.org |

| m-Fluoroaniline | CAM-B3LYP/LanL2DZ | -8.71 | -4.60 | 4.11 | chemrxiv.org |

Reactivity Descriptors (e.g., Fukui Indices)

Conceptual DFT provides a framework for quantifying chemical reactivity through various descriptors derived from the electron density. These descriptors help predict how and where a molecule will react. The Fukui function, f(r), is a key local reactivity descriptor that identifies the sites within a molecule most susceptible to nucleophilic attack (where adding an electron is most favorable) or electrophilic attack (where removing an electron is most favorable). hackernoon.comnih.gov

Other global reactivity descriptors include:

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. Molecules with a large HOMO-LUMO gap are considered "hard."

Electronegativity (χ): The ability of a molecule to attract electrons.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons from the environment. semanticscholar.org

Calculations on m-fluoroaniline provide representative values for these descriptors.

| Descriptor | Symbol | Value for m-Fluoroaniline | Reference |

|---|---|---|---|

| Chemical Hardness | η (eV) | 2.05 | chemrxiv.org |

| Chemical Softness | S (eV⁻¹) | 0.24 | chemrxiv.org |

| Electronegativity | χ (eV) | 6.65 | chemrxiv.org |

| Electrophilicity Index | ω (eV) | 10.78 | chemrxiv.org |

Quantum Chemical Methods

Beyond ground-state calculations, other quantum chemical methods are employed to study excited states and electronic transitions.

Time-Dependent Density Functional Theory (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to investigate the properties of molecules in their electronic excited states. It is a widely used method for calculating the energies of vertical electronic transitions (as in UV-Vis absorption spectra) and their corresponding oscillator strengths, which relate to the intensity of the absorption.

TD-DFT studies on related molecules, such as m-fluoroaniline, can identify the nature of electronic transitions. For example, the first excited state often corresponds to a transition from the HOMO to the LUMO. chemrxiv.org These calculations are crucial for interpreting experimental UV-Vis spectra and understanding the photophysical behavior of molecules. For instance, in a study of m-fluoroaniline, TD-DFT calculations provided detailed information on the contributions of different molecular orbitals to the first several electronic excited states. chemrxiv.org

Coupled Cluster (CC2) Theory

Coupled Cluster (CC) theory is a high-level, post-Hartree-Fock quantum chemical method renowned for its accuracy in calculating the electronic structure of molecules. The CC2 model is a simplified, second-order approximation within the coupled-cluster framework, offering a favorable balance between computational cost and accuracy, particularly for describing electronic excited states. psicode.org It is considered comparable in quality to methods like ADC(2)-s for excited states that are dominated by single-excitation character. q-chem.com The CC2 method is capable of calculating excited state energies and linear response properties for molecules with both restricted (RHF) and unrestricted Hartree-Fock (UHF) reference wavefunctions. psicode.org

While specific CC2 studies focused solely on this compound are not prevalent in the reviewed literature, the methodology has been applied to structurally analogous compounds to elucidate their photophysical behavior. For instance, in studies of 4-fluoro-N,N-dimethylaniline (DMA4F), a closely related molecule, high-level quantum chemical methods including CC2 have been used to investigate the deactivation pathways of its photoexcited states. researchgate.net Such studies use CC2 to analyze the nature of the lowest singlet excited states, helping to determine whether phenomena like intramolecular charge transfer (ICT) occur upon photoexcitation. researchgate.net For this compound, CC2 calculations would be instrumental in predicting vertical excitation energies, oscillator strengths, and the geometries of excited states, providing a theoretical foundation for interpreting its UV-visible absorption and fluorescence spectra.

Table 1: Overview of Coupled Cluster (CC2) Theory

| Feature | Description |

| Method Type | Post-Hartree-Fock, ab initio quantum chemistry method. |

| Approximation | Second-order approximate coupled cluster singles and doubles model. |

| Primary Application | Calculation of electronic excited states for medium-sized molecules. |

| Key Strengths | Good balance between computational cost and accuracy for single-excitation dominant states. q-chem.com |

| Calculable Properties | Excited state energies, analytic gradients, and linear response properties (e.g., polarizability). psicode.org |

Algebraic Diagrammatic Construction Scheme (ADC(2), ADC(3))

The Algebraic Diagrammatic Construction (ADC) scheme is another sophisticated quantum chemical method derived from Green's function theory, designed for computing correlated excited states. q-chem.compyscf.org The ADC methods are categorized by their order of perturbation theory (n), such as ADC(2) and ADC(3), which provide increasingly accurate results. pyscf.org These methods involve diagonalizing a Hermitian secular matrix, which makes the calculation of properties straightforward. isu.ruresearchgate.net The ADC(2) scheme comes in a strict (ADC(2)-s) and an extended (ADC(2)-x) variant, with the former scaling with the 5th power of the basis set and providing results comparable to CC2. q-chem.com ADC(3) offers a higher level of theory, improving the description of excited states.

Similar to CC2, the ADC scheme has been employed to resolve discrepancies in the experimental fluorescence behavior of the related compound 4-fluoro-N,N-dimethylaniline (DMA4F). researchgate.net In that context, ADC(2) and ADC(3) calculations were used to examine the deactivation pathways from the photoexcited state, helping to confirm that only a single fluorescence from a locally excited (LE) state is observed and that intramolecular charge transfer (ICT) does not occur. researchgate.net For this compound, applying the ADC(2) and ADC(3) schemes would yield valuable data on its charged excitations, such as ionization potentials and electron affinities, as well as providing a robust description of its neutral electronic excitations. pyscf.org

Table 2: Comparison of ADC(n) Methods

| Method | Perturbation Order | Typical Application | Key Characteristics |

| ADC(2)-s | Second | Single-excitation states | Strict variant, scales as O(N⁵), comparable to CC2. q-chem.com |

| ADC(2)-x | Second | Single- and double-excitation states | Extended variant, more computationally demanding than ADC(2)-s. |

| ADC(3) | Third | Complex excited states | Higher accuracy than ADC(2), useful for states with significant double-excitation character. pyscf.org |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can predict the time evolution of a system, providing detailed information on conformational changes, solvent interactions, and thermodynamic properties.

While specific MD simulation studies for this compound were not identified in the surveyed literature, the technique is widely applicable to molecules of this type. For the related compound 2-Chloro-6-fluoro-N-methylaniline, MD simulations have been used to predict its conformational flexibility, finding it to be minimal due to steric hindrance from the substituents. An MD simulation of this compound would similarly explore its conformational landscape, including the rotation around the C-N bond and the inversion of the amine group. Furthermore, simulations in an aqueous environment could elucidate the hydration structure around the molecule, identifying key hydrogen bonding interactions and calculating properties like the free energy of solvation. Such simulations are crucial for understanding how the molecule behaves in a biological medium, which is a precursor to understanding its transport and interaction with biomolecules.

QSAR (Quantitative Structure-Activity Relationship) Studies related to Metabolism and Toxicity

Quantitative Structure-Activity Relationship (QSAR) models are statistical methods that aim to correlate the chemical structure of a compound with its biological activity or a specific property, such as toxicity or rate of metabolism. wur.nlmdpi.com These models are essential in toxicology for predicting the potential risks of new or untested chemicals. mdpi.com

For halogenated aniline derivatives, including this compound, QSAR studies have been directed at understanding their biotransformation by enzymes like cytochrome P450. wur.nl The metabolism of this compound involves processes catalyzed by both cytochrome P450 and flavin-containing monooxygenase (FMO). wur.nl A key metabolic pathway is aromatic hydroxylation, and QSAR models have been developed to predict the regioselectivity and rate of this reaction based on computer-calculated chemical reactivity parameters. wur.nl

Studies have shown that the toxicity of aromatic amines can be related to the formation of reactive metabolites. acs.orgnih.gov For instance, the formation of a quinoneimine intermediate from this compound has been identified as a result of carbon oxidation coupled with defluorination, a reaction mediated by FMO1. acs.org QSAR models can use various physicochemical parameters and quantum chemical descriptors to predict the likelihood of such bioactivation pathways. nih.gov These models provide valuable information for risk assessment by predicting the toxic potential of aniline derivatives based on their molecular structure. wur.nlmdpi.com

Table 3: Parameters Used in QSAR Studies of Aromatic Amines

| Parameter Type | Example | Relevance to Metabolism & Toxicity |

| Electronic Parameters | Hammett constant (σ) | Correlates with the electron-donating/withdrawing nature of substituents, affecting reaction rates and radical formation. nih.gov |

| Quantum Chemical | Ionization Potential (IP), Electron Affinity (EA) | Relates to the ease of oxidation and reduction, which are central to metabolic reactions and the formation of reactive species. nih.gov |

| Lipophilicity | Log P | Describes the partitioning between lipid and aqueous phases, influencing absorption, distribution, and access to metabolic enzymes. mdpi.com |

| Steric Parameters | Molar Refractivity (MR) | Accounts for the size and polarizability of the molecule, which can affect binding to enzyme active sites. |

Applications and Advanced Materials Chemistry of 4 Fluoro N Methylaniline

Role as an Intermediate in Organic Synthesis

4-Fluoro-N-methylaniline is a versatile organic compound that serves as a crucial intermediate in the synthesis of more complex molecules. ontosight.aicymitquimica.com Its chemical structure, featuring a fluorine atom and a methylamino group on a benzene (B151609) ring, allows it to participate in a variety of chemical reactions, making it a valuable building block in organic chemistry. ontosight.aicymitquimica.com

Precursor for Complex Molecular Structures

The unique arrangement of functional groups in this compound makes it an ideal starting material for constructing intricate molecular architectures. Chemists utilize this compound in multi-step syntheses to create a diverse range of organic molecules. For instance, it can be a precursor for producing other anilines, which are themselves important intermediates in the manufacturing of dyes, pharmaceuticals, and plastics. smolecule.com The presence of the fluorine atom can also be leveraged in specific reactions, such as nucleophilic aromatic substitution, to introduce other functional groups and further elaborate the molecular structure.

Pharmaceutical Applications

The fluorinated aniline (B41778) scaffold is of significant interest in medicinal chemistry, and this compound plays a role in the development of new therapeutic agents. ontosight.aicymitquimica.comnbinno.com

Development of Drugs Targeting Neurological Disorders (referencing 4-Fluoro-2-methylaniline)

While direct research on this compound's role in neurological drugs is specific, the closely related compound, 4-fluoro-2-methylaniline, is noted for its use in developing drugs for neurological disorders. This suggests that the fluoroaniline (B8554772) moiety is a relevant pharmacophore in this therapeutic area. For instance, 4-bromo-2-fluoro-N-methylaniline is a key intermediate in the synthesis of imaging agents for detecting neurological disorders like Alzheimer's disease. google.comgoogle.com These imaging agents are designed to bind to targets in the brain, such as tau proteins and β-amyloid peptides, which are hallmarks of the disease. google.comgoogle.com The synthesis of these agents often involves the modification of the aniline derivative to create a molecule that can cross the blood-brain barrier and interact with its intended target. google.comgoogle.com

Impact on Metabolic Stability of Drug Molecules due to Fluorine

The incorporation of fluorine into drug molecules, a strategy known as fluorination, can significantly enhance their metabolic stability. researchgate.netbohrium.comtandfonline.com The carbon-fluorine bond is stronger than a carbon-hydrogen bond, making it more resistant to metabolic breakdown by enzymes in the body, such as cytochrome P450. tandfonline.com This can lead to a longer duration of action and improved bioavailability of the drug. tandfonline.comnih.gov Fluorine substitution can block metabolically vulnerable sites on a molecule, preventing its rapid degradation. bohrium.com This enhanced stability is a key reason why many modern pharmaceuticals contain fluorine. nih.gov While fluorinated compounds are generally more stable, metabolic defluorination can still occur in some cases. researchgate.net

Studies on Biotransformation of Secondary Aromatic Amines

This compound is utilized as a model compound to investigate the biotransformation of secondary aromatic amines. cymitquimica.comfishersci.dksigmaaldrich.com Understanding how these amines are metabolized in biological systems is crucial for assessing their potential toxicity and for designing safer chemicals and drugs. uomustansiriyah.edu.iq The metabolism of secondary aromatic amines can involve processes like N-dealkylation and N-hydroxylation, which can sometimes lead to the formation of reactive metabolites. uomustansiriyah.edu.iq Studies on the biotransformation of compounds like this compound help to elucidate these metabolic pathways. scispace.com For example, research has shown that the position of the fluorine atom on the aniline ring can influence the rate and pathway of metabolism.

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₈FN | ontosight.aiavantorsciences.comfluorochem.co.uk |

| Molecular Weight | 125.14 g/mol | sigmaaldrich.comsigmaaldrich.com |

| CAS Number | 459-59-6 | cymitquimica.comavantorsciences.comfluorochem.co.uk |

| Appearance | Colorless to pale yellow liquid | ontosight.aicymitquimica.comfluorochem.co.uk |

| Boiling Point | 79 °C at 11 mmHg | sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com |

| Density | 1.040 g/mL at 25 °C | sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com |

| Refractive Index | n20/D 1.5320 | sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com |

Agrochemical Applications

This compound serves as a key intermediate in the synthesis of various agrochemicals. ontosight.aicymitquimica.com The presence of the fluorine atom in its structure is particularly significant, as fluorinated compounds often exhibit enhanced biological activity. This characteristic is crucial in the development of effective crop protection agents. chemimpex.com

The molecular structure of this compound makes it a valuable building block for complex agrochemical molecules. nbinno.com It is utilized in the manufacturing process of certain pesticides and herbicides, where its incorporation can lead to products with improved efficacy against target pests. nbinno.comchemimpex.com The enhanced biological activity conferred by the fluorine substitution can contribute to developing more potent formulations, which is a key objective in creating sustainable agricultural solutions that aim to maximize crop yield while minimizing environmental impact. For instance, related N-methylaniline structures are known intermediates for environmentally friendly herbicides like metamifop. google.com

Dye and Pigment Industries

In the dye and pigment industries, this compound functions as a precursor or intermediate for the synthesis of various colorants. ontosight.aicymitquimica.com Aromatic amines are fundamental components in the production of azo dyes, which represent the largest class of synthetic colorants used across various sectors, including textiles and printing. nih.gov

This compound is used in the synthesis of azo dyes. google.com The general process for creating these dyes involves a diazotization reaction of a primary aromatic amine, followed by a coupling reaction with an electron-rich component like an aniline or phenol (B47542) derivative. nih.gov The specific structure of the amine, such as this compound, influences the final properties of the dye.

The inclusion of a fluorine atom can modulate the electronic properties of the dye molecule, which in turn affects its color and stability. For example, the synthesis of novel azo disperse dyes has been accomplished by coupling diazonium salts derived from various substituted anilines, including 4-fluoroaniline (B128567), with heterocyclic compounds. researchgate.net Research into fluorinated azo dyes has shown they can produce bright, high-brightness pigments. google.com The electron-withdrawing nature of fluorine can influence the absorption spectra, making compounds like these valuable in creating a range of vibrant and stable colorants. vulcanchem.com

Environmental and Toxicological Research of 4 Fluoro N Methylaniline

Environmental Fate and Degradation Pathways

4-Fluoro-N-methylaniline is frequently utilized as a model compound to investigate the in vivo and in vitro biotransformation of secondary aromatic amines. nih.govalkalisci.comfishersci.ca While detailed studies on its specific environmental persistence and degradation are not extensively documented in the available research, its classification as a fluorinated aromatic amine suggests that its environmental behavior is a subject of concern, necessitating careful handling and disposal to mitigate potential environmental impact. cymitquimica.com Research on related fluoroanilines in organisms like earthworms (Eisenia veneta) has been used to assess toxicant-induced biochemical changes, indicating a potential for these types of compounds to serve as biomarkers for xenobiotic toxicity in environmental settings. researchgate.netfluoromart.com The fluorine-carbon bond is generally strong, which can make such compounds more resistant to degradation compared to their non-fluorinated counterparts. annualreviews.org

Biochemical and Mechanistic Toxicology

The toxicological profile of this compound is intrinsically linked to its metabolic activation into reactive species. Its biotransformation is a key area of research, providing insights into the mechanisms of toxicity for secondary aromatic amines. nih.gov

The metabolism of this compound is primarily carried out by two major enzyme systems: the Cytochrome P450 (CYP) superfamily and Flavin-Containing Monooxygenases (FMOs). nih.gov Both systems catalyze the biotransformation of the compound, but their contributions and the resulting metabolic pathways differ significantly. nih.gov

In vitro studies using microsomal preparations and purified enzymes have shown that both CYP and FMO systems can catalyze N-demethylation, N-hydroxylation, and hydroxylation of the aromatic ring at the C-4 position, which is accompanied by defluorination. nih.gov

Cytochrome P450 System: The CYP system is the main driver of N-demethylation, which produces 4-fluoroaniline (B128567). This primary amine can then undergo further aromatic hydroxylation. nih.govannualreviews.org

Flavin-Containing Monooxygenase (FMO): The contribution of FMOs, particularly FMO1, is significant in the formation of defluorinated and hydroxylated products. annualreviews.orgacs.orgnih.gov Research suggests that FMO-catalyzed N-hydroxylation can lead to aromatic ring hydroxylation, providing an alternative pathway to direct hydroxylation by CYPs. nih.gov The turnover rate for the formation of defluorinated 4-hydroxy-N-methylaniline is three to ten times higher with FMOs compared to CYPs. annualreviews.org

The major phase I biotransformation reactions that lead to metabolites excreted in urine are CYP-catalyzed N-demethylation followed by hydroxylation, and FMO/CYP-dependent formation of the defluorinated metabolite, 4-hydroxy-N-methylaniline. nih.gov

| Enzyme System | Primary Metabolic Reactions | Key Metabolites |

| Cytochrome P450 (CYP) | N-demethylation, Aromatic Hydroxylation | 4-Fluoroaniline |

| Flavin-Containing Monooxygenase (FMO) | N-hydroxylation, C-4 Hydroxylation with Defluorination | 4-Hydroxy-N-methylaniline |

A critical aspect of this compound's toxicology is its bioactivation to an electrophilic quinoneimine intermediate. acs.orgnih.gov Research has specifically implicated Flavin-containing monooxygenase 1 (FMO1) in this process. acs.orgresearchgate.net The proposed mechanism involves FMO1 catalyzing a carbon oxidation reaction coupled with defluorination. nih.gov This leads to the formation of a labile intermediate, 1-fluoro-4-(methylimino)cyclohexa-2,5-dienol, which then rapidly converts to the electrophilic quinoneimine. acs.org The formation of this reactive intermediate is supported by the identification of N-acetylcysteine adducts in experimental settings, which demonstrates the electrophile's ability to react with cellular nucleophiles. nih.govresearchgate.net

Metabolic defluorination is a significant pathway in the biotransformation of this compound, accounting for a substantial portion of its metabolites. annualreviews.org This process occurs at the C-4 position, where the fluorine atom is located, and is coupled with hydroxylation. nih.gov Both CYP and FMO enzyme systems are capable of catalyzing this reaction, which ultimately leads to the formation of 4-hydroxy-N-methylaniline (also known as 4-N-methylaminophenol). nih.govacs.org This reaction is believed to proceed through an N-oxidation event rather than direct aromatic hydroxylation, particularly in the FMO-catalyzed pathway. nih.govannualreviews.org The metabolic lability of the aromatic fluorine substituent in this context is a key finding, as fluorinated compounds are often designed for metabolic stability. annualreviews.orgnih.gov

Aromatic amine drugs are a class of compounds that have been associated with idiosyncratic drug-induced agranulocytosis, a severe condition characterized by a sharp decrease in neutrophils. acs.orgfrontiersin.orgualberta.ca The mechanism is not fully understood but is thought to involve the metabolic activation of the aromatic amine moiety. nih.gov

In neutrophils, the enzyme myeloperoxidase (MPO) can metabolize aromatic amines to form reactive metabolites, including phenyl radicals. acs.orgnih.gov These highly reactive species can, in turn, generate protein free radicals on the MPO enzyme itself or other neutrophil proteins. frontiersin.orgnih.gov This modification of self-proteins can potentially trigger an immune response, leading to the production of anti-neutrophil antibodies and the subsequent destruction of granulocytes. frontiersin.org Drugs like clozapine (B1669256) and amodiaquine (B18356) are believed to cause agranulocytosis through the formation of reactive quinoneimine or nitrenium ions. frontiersin.org Given that this compound is an aromatic amine and is known to form reactive intermediates, its potential to undergo similar bioactivation in immune cells is a relevant toxicological consideration.

Potential for Defluorination and Hydroxylation at C-4 Position

Biomarkers of Exposure

Identifying biomarkers of exposure is crucial for assessing human exposure to chemicals. nih.govulpgc.es For this compound, research into its metabolism provides direct evidence for potential biomarkers.